1-Bromocyclopropanecarboxylic acid
Overview
Description
1-Bromocyclopropanecarboxylic acid is an organic compound with the molecular formula C₄H₅BrO₂ It is a brominated derivative of cyclopropanecarboxylic acid and is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromocyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxylic acid. This reaction typically uses bromine (Br₂) in the presence of a solvent such as tetrachloroethane. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1-Bromocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropanecarboxylic acid.
Reduction Reactions: The compound can be reduced to cyclopropanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products:
Substitution: Cyclopropanecarboxylic acid.
Reduction: Cyclopropanecarboxylic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
1-Bromocyclopropanecarboxylic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-bromocyclopropanecarboxylic acid involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chlorocyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Iodocyclopropanecarboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
Uniqueness: 1-Bromocyclopropanecarboxylic acid is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good balance between reactivity and stability, allowing for controlled chemical transformations .
Properties
IUPAC Name |
1-bromocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSAVSEBATWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511910 | |
Record name | 1-Bromocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-84-3 | |
Record name | 1-Bromocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89544-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromocyclopropanecarboxylic acid in the synthesis of cyclopropylidenemethanones?
A1: this compound serves as a key starting material for generating cyclopropylidenemethanones. The research paper [] describes a method where the mixed anhydride of this compound and diethyl hydrogen phosphonate is treated with a zinc-based reducing agent. This reduction reaction leads to the formation of the desired cyclopropylidenemethanone. This method proves advantageous for generating various cyclopropylidenemethanones, which can then undergo dimerization reactions.
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